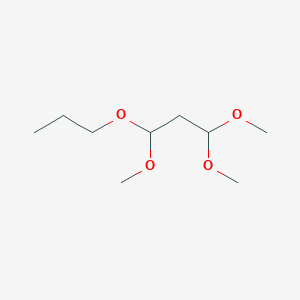

Propane, 1,1,3-trimethoxy-3-propoxy-

Description

Contextualization within the Broader Class of Polyalkoxypropanes and Related Acetal (B89532) Systems

Polyalkoxypropanes are derivatives of propane (B168953) characterized by multiple alkoxy (-OR) groups. A prominent member of this family is 1,1,3,3-tetramethoxypropane (B13500), which serves as a protected form of malondialdehyde, a highly reactive compound with poor storage stability. capes.gov.br These compounds are a subset of acetals, which are functional groups with the general structure R2C(OR')2. wikipedia.org Acetals are formed from the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. tutorchase.comlibretexts.org This reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.org

Acetals can be classified as symmetrical, where the two R' groups are identical, or mixed (unsymmetrical), where they are different. wikipedia.orgdbpedia.org The synthesis of mixed acetals can be challenging, as the reaction of a carbonyl compound with two different alcohols can lead to a statistical mixture of products. nih.gov Consequently, specific strategies such as transacetalization (the exchange of alkoxy groups in an existing acetal) or stepwise synthesis are often employed to achieve selectivity. mdpi.comscielo.brnih.govacs.org The chemistry of acetals is fundamental to organic synthesis, particularly in their role as protecting groups for carbonyls, due to their stability under basic conditions and their ready removal under acidic conditions. tutorchase.com

Significance of Functionalized C3 Scaffolds in Synthetic Chemistry

The three-carbon (C3) propane backbone of Propane, 1,1,3-trimethoxy-3-propoxy- is a fundamental building block in organic chemistry. Functionalized C3 scaffolds are integral to the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The versatility of the C3 unit allows for the introduction of various functional groups at different positions, leading to diverse chemical properties and applications.

For instance, C3-symmetric molecules, which possess a threefold axis of rotational symmetry, are of significant interest in materials science and supramolecular chemistry. These structures are used to create liquid crystals, hydrogels, and porous organic polymers with applications in gas storage and catalysis. Furthermore, the functionalization of the C3 position in more complex molecules, such as cephalosporin (B10832234) antibiotics, is a key strategy for modifying their biological activity. acs.org The ability to control the placement and type of functional groups on a C3 scaffold is therefore a critical aspect of modern synthetic chemistry.

Historical Development and Emerging Interest in Unsymmetrical Propane-Based Ethers and Acetals

The study of acetals dates back to the 19th century, with early work focusing on their synthesis from simple aldehydes and alcohols. wikipedia.org For many years, research primarily centered on symmetrical acetals due to their more straightforward synthesis. The preparation of unsymmetrical acetals with high selectivity remained a significant synthetic challenge.

However, there is a growing interest in unsymmetrical structures due to the unique properties and functionalities they can impart to a molecule. The development of new synthetic methodologies, including Lewis acid-catalyzed reactions and selective transacetalization protocols, has made the synthesis of mixed acetals more accessible. nih.govorganic-chemistry.org This has opened up new avenues for the design of complex molecules with precisely controlled architectures. The interest in unsymmetrical propane-based ethers and acetals, such as Propane, 1,1,3-trimethoxy-3-propoxy-, is part of this broader trend towards increasing molecular complexity and functional diversity. The synthesis of such compounds can be achieved, for example, through the reaction of a vinyl ether (like propoxyethylene) with an orthoformate (like trimethoxymethane) in the presence of an acid catalyst.

Overview of Research Trajectories for Complex Organooxygen Compounds

Current research in the field of complex organooxygen compounds, including polyalkoxypropanes and their derivatives, is following several key trajectories. One major area of focus is the development of dynamic covalent chemistry, where reversible bond formation, such as in acetals, is used to create "smart" materials. These materials, known as covalent adaptable networks (CANs), can be reprocessed, recycled, and can even possess self-healing properties. anr.fracs.orgrsc.org Acetal exchange reactions are particularly well-suited for this purpose.

Another significant research direction is the design of novel catalytic systems for the synthesis of complex acetals. This includes the use of photo-organocatalysts and highly efficient Lewis acid systems to achieve acetalization under mild and environmentally friendly conditions. capes.gov.bracs.orgresearchgate.netrsc.org Furthermore, there is ongoing exploration of understudied classes of acetal-like compounds, such as acylated acetals, which exhibit unique reactivity and offer new opportunities in polymer science and the creation of functional membranes. anr.fr These research trends underscore the continued importance of understanding and controlling the synthesis and reactivity of complex organooxygen compounds like Propane, 1,1,3-trimethoxy-3-propoxy-.

Data Tables

Table 1: Physicochemical Properties of Propane, 1,1,3-trimethoxy-3-propoxy-

| Property | Value |

| Molecular Formula | C9H20O4 nih.gov |

| Average Mass | 192.255 g/mol nih.gov |

| Monoisotopic Mass | 192.136159 g/mol nih.gov |

Table 2: Related Polyalkoxypropane Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1,1,3,3-Tetramethoxypropane | 102-52-3 arkat-usa.org | C7H16O4 capes.gov.br | 164.201 capes.gov.br |

| 1,1,3,3-Tetraethoxypropane | 122-31-6 researchgate.net | C11H24O4 nih.gov | 220.31 researchgate.net |

| 1,1,3-Triethoxypropane (B1583077) | 35575-84-3 organic-chemistry.org | C9H20O3 organic-chemistry.org | 176.25 organic-chemistry.org |

Compound Names Mentioned in this Article

Structure

3D Structure

Properties

CAS No. |

603151-65-1 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1,1,3-trimethoxy-3-propoxypropane |

InChI |

InChI=1S/C9H20O4/c1-5-6-13-9(12-4)7-8(10-2)11-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

KDUIRCWIRZHUKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CC(OC)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for Propane, 1,1,3 Trimethoxy 3 Propoxy

Chemo- and Regioselective Synthesis of Propane (B168953), 1,1,3-trimethoxy-3-propoxy-

The controlled synthesis of Propane, 1,1,3-trimethoxy-3-propoxy- requires precise control over the reaction conditions to favor the formation of the desired unsymmetrical acetal (B89532) over potential side products. This section explores various catalytic and mechanistic approaches to achieve this selectivity.

Investigation of Catalytic Systems for Acetal Formation and Transacetalization

The formation of acetals from carbonyl compounds and alcohols, or through transacetalization from existing acetals or orthoformates, is typically catalyzed by acids. nih.gov The choice of catalyst is crucial in directing the reaction towards the desired product, especially in the synthesis of mixed acetals.

Lewis acids are effective catalysts for acetal formation and related reactions. researchgate.net Iron(III) chloride (FeCl₃) stands out as a versatile, inexpensive, and environmentally benign Lewis acid catalyst for various organic transformations, including acetalization. mdpi.com

In the context of synthesizing Propane, 1,1,3-trimethoxy-3-propoxy-, a plausible route involves the reaction of trimethyl orthoformate with 3-propoxy-1-propanol or the direct reaction with propyl vinyl ether. The role of FeCl₃ would be to activate the orthoformate, making it more susceptible to nucleophilic attack. The Lewis acid coordinates to one of the oxygen atoms of the orthoformate, facilitating the departure of a methoxy (B1213986) group and the formation of a highly reactive dialkoxycarbenium ion intermediate. This intermediate can then react with the incoming nucleophile (the hydroxyl group of 3-propoxy-1-propanol or the double bond of propyl vinyl ether).

Research on related systems has demonstrated the high efficiency of FeCl₃ in promoting reactions of orthoformates. researchgate.net For instance, FeCl₃ has been successfully employed in the synthesis of various acetals and ketals, highlighting its utility in these transformations. While specific studies on the FeCl₃-catalyzed synthesis of Propane, 1,1,3-trimethoxy-3-propoxy- are not extensively documented, the general reactivity patterns of orthoformates under Lewis acid catalysis strongly support its potential application. researchgate.net

A comparative study of different Lewis acids in acetal synthesis could provide valuable insights into optimizing the reaction conditions. The table below summarizes the catalytic activity of various Lewis acids in a model acetalization reaction.

Table 1: Comparison of Lewis Acid Catalysts in Acetalization Reactions

| Catalyst | Typical Loading (mol%) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| FeCl₃ | 1-5 | Room Temp to 80°C | High | researchgate.net |

| BF₃·OEt₂ | 5-10 | -78°C to Room Temp | Variable | uni-muenchen.de |

| Sc(OTf)₃ | 1-5 | Room Temp | High | General Acetal Synthesis |

| InCl₃ | 5-10 | Room Temp | High | General Acetal Synthesis |

Brønsted acids are traditional catalysts for acetal formation, proceeding via protonation of the carbonyl group or the leaving group in transacetalization. nih.gov In the synthesis of Propane, 1,1,3-trimethoxy-3-propoxy- from trimethyl orthoformate and 3-propoxy-1-propanol, a Brønsted acid would protonate one of the methoxy groups of the orthoformate, facilitating its departure as methanol (B129727) and generating a dialkoxycarbenium ion. This is then attacked by the hydroxyl group of 3-propoxy-1-propanol.

Various Brønsted acids, ranging from strong mineral acids like HCl and H₂SO₄ to milder catalysts like p-toluenesulfonic acid (p-TsOH), can be employed. nih.gov The choice of acid strength can influence the reaction rate and selectivity. Stronger acids can sometimes lead to undesired side reactions, such as the formation of symmetric acetals or degradation of starting materials. The use of milder, solid-supported Brønsted acids is an area of active research to improve the sustainability of the process. Recent studies have also explored the use of Brønsted acidic ionic liquids, which have shown high efficiency in related reactions involving glycerol (B35011) and trimethyl orthoformate. mdpi.com

To enhance the sustainability of the synthesis, the development of heterogeneous catalytic systems is of significant interest. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Zeolites and other porous materials with acidic sites are promising candidates for the synthesis of acetals. researchgate.net

For the synthesis of Propane, 1,1,3-trimethoxy-3-propoxy-, a solid acid catalyst could facilitate the reaction between trimethyl orthoformate and 3-propoxy-1-propanol or propyl vinyl ether. The acidic sites on the catalyst surface would activate the orthoformate in a manner analogous to homogeneous Lewis or Brønsted acids.

The table below presents some examples of heterogeneous catalysts used in acetal synthesis.

Table 2: Heterogeneous Catalysts for Acetal Synthesis

| Catalyst | Type of Acidity | Substrates | Key Advantages |

|---|---|---|---|

| Zeolite H-BEA | Brønsted/Lewis | Aldehydes, Alcohols | High selectivity, Reusable |

| Montmorillonite K-10 | Brønsted | Aldehydes, Diols | Mild conditions, Inexpensive |

| Sulfated Zirconia | Strong Brønsted/Lewis | Ketones, Alcohols | High thermal stability |

| Amberlyst-15 | Brønsted | Aldehydes, Orthoformates | Commercially available, Effective at low temperatures |

Reaction Pathways Involving Orthoformates and Vinyl Ethers

A key pathway for the synthesis of 1,1,3-trialkoxyalkanes involves the reaction of an orthoformate with a vinyl ether. uni-muenchen.de For the synthesis of Propane, 1,1,3-trimethoxy-3-propoxy-, this would entail the reaction of trimethyl orthoformate with propyl vinyl ether.

The acid-catalyzed addition of a vinyl ether to an orthoformate is a powerful method for constructing carbon-carbon bonds and forming complex acetal structures. The mechanism proceeds through several key steps:

Activation of the Orthoformate: An acid catalyst (Lewis or Brønsted) activates the orthoformate. In the case of a Lewis acid like FeCl₃, it coordinates to an oxygen atom. For a Brønsted acid, it protonates an oxygen atom. This facilitates the departure of a methoxy group to form a resonance-stabilized dialkoxycarbenium ion ((MeO)₂CH⁺).

Nucleophilic Attack by the Vinyl Ether: The electron-rich double bond of the propyl vinyl ether acts as a nucleophile and attacks the electrophilic carbon of the dialkoxycarbenium ion. This step forms a new carbon-carbon bond and generates a new carbocation intermediate, which is stabilized by the adjacent propoxy group.

Reaction with Methanol: A molecule of methanol, which can be present as a solvent or generated in situ, then attacks the newly formed carbocation.

Deprotonation: A final deprotonation step, typically by a weakly basic species in the reaction mixture, yields the neutral product, Propane, 1,1,3-trimethoxy-3-propoxy-, and regenerates the acid catalyst.

A systematic investigation into the relative reactivities of acetals and orthoformates in Lewis acid-catalyzed reactions with vinyl ethers has shown that orthoformates are generally less reactive than activated acetals like benzaldehyde (B42025) acetals. uni-muenchen.de This suggests that careful optimization of reaction conditions, including the choice of catalyst and temperature, is necessary to achieve efficient conversion. The study highlights that the reactivity of the electrophile is a key factor in the success of these addition reactions. uni-muenchen.de

Stereochemical Considerations in Acetal Formation

The synthesis of "Propane, 1,1,3-trimethoxy-3-propoxy-" involves the formation of a mixed acetal, a functional group characterized by a carbon atom bonded to two different alkoxy groups. wikipedia.org The structure of this target molecule features a central propane chain with oxygenation at the C1 and C3 positions. Specifically, the C1 position constitutes a dimethyl acetal, while the C3 position is a mixed acetal bearing one methoxy and one propoxy group.

The formation of an acetal from an aldehyde or ketone with an alcohol proceeds through a hemiacetal intermediate under acidic conditions. chemistrysteps.commasterorganicchemistry.comyoutube.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol to form the hemiacetal, followed by protonation of the hemiacetal's hydroxyl group, elimination of water to form a resonance-stabilized carbocation (an oxocarbenium ion), and finally, attack by a second alcohol molecule. chemistrysteps.com

For a mixed acetal like that in "Propane, 1,1,3-trimethoxy-3-propoxy-", the key stereochemical consideration arises if the carbon atom of the acetal becomes a stereocenter. In this specific molecule, the C3 carbon is bonded to a hydrogen, a methoxy group, a propoxy group, and a C2-C1 fragment of the propane chain. This configuration makes the C3 carbon a chiral center. Consequently, the synthesis of this compound will inherently produce a racemic mixture of enantiomers unless a stereospecific or stereoselective method is employed.

The stereochemical outcome can be influenced by several factors:

Chiral Auxiliaries or Catalysts: Employing a chiral acid catalyst or a chiral alcohol could induce diastereoselectivity in the acetalization step, potentially favoring the formation of one diastereomer over another. nih.gov

Substrate Control: If the substrate already contains a stereocenter, it can direct the approach of the incoming nucleophile, leading to diastereomeric products in unequal ratios. nih.gov In the context of "Propane, 1,1,3-trimethoxy-3-propoxy-", this would be relevant if a precursor with a pre-existing chiral center is used.

The reaction of a precursor like 1,1,3-trimethoxypropane (B79582) with propanol (B110389) would lead to the formation of a new stereocenter at C3, resulting in a mixture of (R)- and (S)-enantiomers. The study of the reductive cleavage of cyclic acetals has shown that the stereochemistry of the acetal can significantly impact its reactivity, highlighting the importance of stereochemical control. nih.gov

Multistep Synthetic Routes to Access Specific Propane, 1,1,3-trimethoxy-3-propoxy- Architectures

Achieving the precise arrangement of three methoxy groups and one propoxy group at the specified positions requires a carefully designed multistep synthesis, as a simple one-pot reaction of a propanedial (B3416024) equivalent with a mixture of methanol and propanol would lead to a statistical, and likely inseparable, mixture of various acetals. libretexts.orgyoutube.com Retrosynthetic analysis suggests that a key challenge is the differential functionalization of the two ends of a three-carbon chain.

Strategies for Introducing Differentiated Alkoxy Groups

The controlled introduction of distinct alkoxy groups is central to synthesizing the target molecule. Several strategies can be envisioned:

Sequential Acetalization: This approach would involve starting with a precursor where the two carbonyl or potential carbonyl positions are differentiated. For example, one could start with 3-hydroxypropionaldehyde. The aldehyde could be first protected as a dimethyl acetal. The remaining free hydroxyl group could then be alkylated to form a propyl ether. Subsequent steps would be required to convert the initial aldehyde into the desired mixed acetal, which presents significant challenges.

Transacetalization: A more direct route involves the acid-catalyzed reaction of a symmetric precursor like 1,1,3,3-tetramethoxypropane (B13500) with propanol. chemicalbook.com By carefully controlling the stoichiometry (using approximately one equivalent of propanol) and reaction conditions (temperature, catalyst concentration), it is possible to favor the substitution of just one methoxy group with a propoxy group. However, this method will likely produce a mixture containing the starting material, the desired monosubstituted product, the disubstituted product, and other isomers, necessitating efficient purification.

Williamson Ether Synthesis on a Precursor: A robust method would involve starting with a precursor that allows for the specific introduction of the propoxy group via an S(_N)2 reaction. For instance, starting with acrolein, one could form 1,1,3-trimethoxypropane. A subsequent selective functionalization at C3 to introduce a leaving group, followed by substitution with propoxide, could yield the target molecule. This approach offers better control over the final structure.

Sequential Functionalization and Protecting Group Chemistry

To overcome the challenge of selectivity, protecting group chemistry offers a powerful and precise tool. wikipedia.orgslideshare.net A protecting group masks a reactive functional group, allowing chemical modifications to be performed on other parts of the molecule. youtube.com The protecting group is then removed in a later step. wikipedia.org

A plausible synthetic sequence using protecting groups could be:

Start with a Differentiated Precursor: A suitable starting material would be 3-chloropropionaldehyde.

Protect the Aldehyde: The aldehyde group is selectively protected as a dimethyl acetal by reacting it with trimethyl orthoformate or methanol under acidic conditions. This forms 1-chloro-3,3-dimethoxypropane. The acetal group is stable under the basic conditions of the next step. youtube.comyoutube.com

Introduce the Propoxy Group: The chloride is then substituted with a propoxy group via a Williamson ether synthesis, reacting 1-chloro-3,3-dimethoxypropane with sodium propoxide. This yields 1,1-dimethoxy-3-propoxypropane.

Form the Final Mixed Acetal: The final step involves the conversion of the C1 acetal. This step is complex. A possible, though challenging, route could involve hydrolysis of the dimethyl acetal back to the aldehyde, followed by a carefully controlled reaction with one equivalent of methanol and one equivalent of propanol under acid catalysis to form the C1 acetal. However, a more likely industrial synthesis might involve the reaction of propoxyethylene with trimethyl orthoformate, which has been shown to produce "Propane, 1,1,3-trimethoxy-3-propoxy-". chemicalbook.comsfdchem.com

The strategic use of protecting groups allows for a sequential and controlled series of reactions, ensuring that the different alkoxy groups are installed at the correct positions, which is crucial for building complex architectures like the target molecule. researchgate.netacs.org

Isolation and Purification Strategies for Polyalkoxypropane Mixtures

Synthetic routes, particularly those involving transacetalization or direct mixed-alcohol acetalization, will inevitably produce a mixture of products. The reaction mixture for the synthesis of "Propane, 1,1,3-trimethoxy-3-propoxy-" could contain the starting material (e.g., 1,1,3,3-tetramethoxypropane), the desired product, other isomers (e.g., 1,3-dimethoxy-1,3-dipropoxypropane), and the fully substituted product (1,1,3,3-tetrapropoxypropane).

Methodologies for Separating Isomeric and Homologous Products

The separation of these closely related compounds, which often have similar physical properties, is a significant challenge. google.com Several methodologies can be employed to isolate the pure target compound.

| Method | Principle | Applicability for Polyalkoxypropane Mixtures | Advantages | Limitations |

| Fractional Distillation | Separation based on differences in boiling points. | Potentially useful for separating homologs (e.g., tetramethoxy vs. tetrapropoxy) but very difficult for isomers which have very similar boiling points. google.com | Scalable, well-established industrial process. | Ineffective for close-boiling isomers; high temperatures can cause degradation. |

| Preparative Gas Chromatography (GC) | Separation based on differential partitioning between a mobile gas phase and a stationary liquid or solid phase. | Highly effective for separating volatile isomers on an analytical and small preparative scale. | Excellent resolution and separation efficiency. | Not easily scalable for large quantities; requires volatile and thermally stable compounds. |

| Liquid Chromatography (LC) | Separation based on differential partitioning between a mobile liquid phase and a solid stationary phase (e.g., silica (B1680970) gel, alumina). | Very effective for separating isomers and homologs based on polarity differences. Reversed-phase LC is particularly powerful for separating isomers. nih.gov | High versatility, applicable to a wide range of compounds, scalable from lab to industrial production. | Can be solvent-intensive and costly on a large scale. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO(_2)) as the mobile phase; separation is achieved by varying pressure and temperature to alter solvent density and selectivity. | An advanced technique that can offer high selectivity for isomer separation. google.com | "Green" solvent (CO(_2)), tunable selectivity, gentle conditions. | High initial equipment cost, requires specialized knowledge. |

Green Chemistry Approaches in the Synthesis of Propane, 1,1,3-trimethoxy-3-propoxy-

Traditional acid-catalyzed acetal synthesis often relies on corrosive mineral acids (like HCl or H(_2)SO(_4)), which generate significant waste and pose handling risks. ijsdr.org Green chemistry principles aim to develop more environmentally benign and efficient synthetic processes. ymerdigital.com

For the synthesis of "Propane, 1,1,3-trimethoxy-3-propoxy-", several green strategies can be applied:

| Green Chemistry Principle | Application to Acetal Synthesis | Specific Examples & Benefits |

| Use of Heterogeneous Catalysts | Replacing homogeneous mineral acids with solid, recyclable catalysts. | Zeolites, Montmorillonite, Kaolin: These natural clays (B1170129) can act as efficient, low-cost, and eco-friendly solid acid catalysts for acetalization, allowing for easy separation and reuse. researchgate.netMesoporous Zirconium Oxophosphate: Shown to be effective for acetal synthesis with high yields. ymerdigital.com |

| Alternative Energy Sources | Employing energy sources that can reduce reaction times and improve efficiency. | Microwave Irradiation: Can dramatically shorten reaction times for acetal formation, often in solvent-free conditions, leading to higher yields. ijsdr.orgPhotocatalysis: Protocols using photo-organocatalysts like thioxanthenone with simple household lamps can drive acetalization efficiently under mild and green conditions. rsc.org |

| Greener Solvents | Replacing volatile organic compounds (VOCs) with more environmentally friendly alternatives or eliminating the solvent altogether. | Solvent-Free Conditions: Reactions can sometimes be run neat, especially with liquid reagents, which maximizes atom economy and eliminates solvent waste. researchgate.netBio-solvents: Using solvents derived from renewable resources, such as cyclopentyl methyl ether (CPME). ymerdigital.com |

| Atom Economy | Designing syntheses to maximize the incorporation of all reactant atoms into the final product. | The synthesis of acetals from aldehydes and alcohols is inherently atom-economical, with water being the only byproduct. Using diols to form cyclic acetals is even more favorable from an entropy standpoint. wikipedia.org |

By integrating these green chemistry approaches, the synthesis of "Propane, 1,1,3-trimethoxy-3-propoxy-" can be made more sustainable, safer, and more efficient, aligning with modern standards of chemical manufacturing.

Solvent-Free and Reduced-Solvent Reaction Conditions

The elimination or reduction of volatile organic solvents is a cornerstone of green chemistry. In the context of acetal synthesis, solvent-free and reduced-solvent approaches offer significant environmental and economic advantages. These methods not only minimize pollution but can also lead to improved reaction kinetics and easier product isolation.

One prominent solvent-free approach involves the use of solid-supported catalysts. For instance, perchloric acid adsorbed on silica gel has been demonstrated as a highly effective and reusable catalyst for the acetalization of aldehydes and ketones. organic-chemistry.org This method is often carried out under solvent-free conditions, particularly when using trialkyl orthoformates as reagents. organic-chemistry.org For a hypothetical synthesis of Propane, 1,1,3-trimethoxy-3-propoxy-, this could involve the reaction of 3-propoxyacrolein with trimethyl orthoformate in the presence of a solid acid catalyst.

Heterogeneous catalysts, such as aluminosilicates, have also been successfully employed in the solvent-free synthesis of acetal-containing polyols. tue.nl These catalysts can be easily recovered by simple filtration, allowing for their reuse and minimizing waste. tue.nl The reaction of a suitable precursor with methanol and 1-propanol (B7761284) over a recyclable solid acid catalyst represents a viable green route to the target molecule.

The use of bismuth triflate [Bi(OTf)₃·4H₂O] as a catalyst also allows for acetal formation under mild, and in some cases, solvent-free conditions. acs.org This method is notable for its high efficiency at low catalyst loadings (as low as 0.1 mol %). acs.org

| Catalyst System | Substrate Scope | Conditions | Advantages |

| Perchloric acid on silica gel | Aldehydes, Ketones | Solvent-free, Room temperature | Reusable catalyst, High efficiency organic-chemistry.org |

| Aluminosilicate K10 | Diols, Divinyl ethers | Solvent-free | Recyclable catalyst, Pure product isolation tue.nl |

| Bismuth Triflate | Aldehydes, Ketones | 0.1 mol% catalyst, Benzene-free | High atom economy, Low catalyst loading acs.org |

| Zirconium tetrachloride | Carbonyl compounds | Mild conditions | High chemoselectivity organic-chemistry.org |

This table presents a summary of different catalytic systems applicable to solvent-free acetal synthesis, which could be adapted for the production of Propane, 1,1,3-trimethoxy-3-propoxy-.

Energy-Efficient Synthetic Protocols

Reducing energy consumption is another critical aspect of sustainable chemical manufacturing. In acetal synthesis, energy-efficient protocols such as microwave-assisted and photochemical methods have emerged as powerful alternatives to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in the formation of acetals. ijsdr.org In a relevant study, the synthesis of 2-methyl-2-propyl dioxolane was achieved with high yields (87-88%) under both solvent-free conditions and in water using microwave irradiation. ijsdr.org This suggests that a microwave-assisted reaction of an appropriate starting material with methanol and 1-propanol could be a rapid and energy-efficient route to Propane, 1,1,3-trimethoxy-3-propoxy-.

Photochemical methods offer another green alternative, often proceeding under neutral conditions and at ambient temperatures. The use of an organic dye, such as Eosin Y or thioxanthenone, as a photocatalyst under visible light irradiation has been successfully applied to the acetalization of a broad range of aldehydes. organic-chemistry.orgrsc.org This technique is particularly advantageous for acid-sensitive substrates and demonstrates high selectivity for aldehydes over ketones. organic-chemistry.orgrsc.org

| Protocol | Energy Source | Catalyst | Key Features |

| Microwave-Assisted Synthesis | Microwave Irradiation | Protonic acids (e.g., HCl) | Rapid reaction times, High yields, Solvent-free potential ijsdr.org |

| Photochemical Synthesis | Visible Light (Household lamps) | Eosin Y, Thioxanthenone | Mild and neutral conditions, High selectivity for aldehydes organic-chemistry.orgrsc.org |

This table summarizes energy-efficient protocols that could be employed for the synthesis of Propane, 1,1,3-trimethoxy-3-propoxy-.

Atom Economy and Waste Minimization in Acetal Synthesis

The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. youtube.com Acetal synthesis, which traditionally involves the removal of water, can be designed to maximize atom economy.

One approach is the use of orthoformates, such as trimethyl orthoformate, which act as both a reactant and a dehydrating agent. The byproducts in this case are alcohols, which are less problematic than water in driving the equilibrium back towards the reactants.

Furthermore, catalytic reactions that operate at high efficiency with minimal byproduct formation contribute significantly to waste minimization. The development of highly active and selective catalysts, as discussed in the previous sections, is paramount. For example, methods utilizing very low catalyst loadings, such as the 0.1 mol% bismuth triflate system, inherently lead to less waste. acs.org

The concept of atom economy forces chemists to consider the entire reaction stoichiometry and to design synthetic routes that minimize the formation of waste products. For the synthesis of Propane, 1,1,3-trimethoxy-3-propoxy-, a highly atom-economical approach would involve a catalytic addition reaction that proceeds with near-quantitative yield and generates minimal byproducts.

Chemical Reactivity, Transformation Pathways, and Derived Chemical Entities of Propane, 1,1,3 Trimethoxy 3 Propoxy

Hydrolytic Stability and Kinetics of Acetal (B89532) Moieties

The terminal 1,1,3-trimethoxy-3-propoxy- group is a mixed acetal. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. researchgate.netacs.org This pH-dependent lability is a cornerstone of their chemistry. nih.gov

The hydrolysis of acetals is acid-catalyzed and proceeds via a mechanism involving protonation of one of the alkoxy groups, followed by the formation of a resonance-stabilized carbocation (an oxocarbenium ion). youtube.com This intermediate then reacts with water to form a hemiacetal, which further hydrolyzes to an aldehyde and alcohols. For "Propane, 1,1,3-trimethoxy-3-propoxy-," this would result in the formation of 3-propoxypropanal, methanol (B129727), and propanol (B110389).

The rate of acetal hydrolysis is directly proportional to the hydronium ion concentration, meaning the reaction is significantly faster at lower pH values. acs.org Studies on various acetals have shown that the hydrolysis rate can decrease by a factor of approximately 3 to 10 for every unit increase in pH. nih.gov For instance, the half-life of some acetals can range from minutes at pH 5 to several days or even years at pH 7.4. acs.orgnih.gov

Table 1: Illustrative pH-Dependent Hydrolysis Rates of a Model Acetal (Note: This data is for a representative acetal and is intended to illustrate the general principle of pH-dependent hydrolysis.)

| pH | Relative Hydrolysis Rate Constant (k_rel) | Half-life (t_1/2) |

|---|---|---|

| 4.0 | 100 | Minutes |

| 5.0 | 10 | Hours |

| 6.0 | 1 | Days |

This pH sensitivity makes acetals useful as protecting groups in organic synthesis and as pH-responsive linkers in various applications. nih.govncert.nic.in

The stability of the carbocation intermediate is a key factor in determining the rate of acetal hydrolysis. Both steric and electronic effects of the substituents on the acetal carbon influence this stability. nih.govchemrxiv.org

Electronic Effects: Electron-donating groups attached to the acetal carbon stabilize the positively charged intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the hydrolysis. nih.gov In "Propane, 1,1,3-trimethoxy-3-propoxy-," the alkyl chain (a propoxypropyl group) is an electron-donating group, which would suggest a relatively facile hydrolysis compared to acetals with electron-withdrawing substituents.

Steric Effects: Increased steric hindrance around the acetal center can affect the rate of hydrolysis. While bulky groups can sometimes hinder the approach of the acid catalyst and water, they can also accelerate the cleavage by relieving steric strain in the transition state leading to the planar carbocation. The specific impact of steric effects can be complex and depends on the exact geometry of the molecule. nih.gov For "Propane, 1,1,3-trimethoxy-3-propoxy-", the steric bulk is moderate.

Transacetalization Reactions with Various Alcohol and Polyol Substrates

Transacetalization is a process where the alkoxy groups of an acetal are exchanged with other alcohol groups. This reaction is also typically acid-catalyzed and is an equilibrium process. nih.gov "Propane, 1,1,3-trimethoxy-3-propoxy-" can undergo transacetalization with a variety of alcohols and polyols.

The position of the equilibrium in a transacetalization reaction is governed by the relative stability of the starting materials and products, as well as the concentrations of the reactants. The use of a large excess of the new alcohol or the removal of the displaced alcohol (methanol and propanol in this case) can drive the equilibrium towards the formation of the new acetal. youtube.com The reaction proceeds through the same oxocarbenium ion intermediate as in hydrolysis.

The kinetics of transacetalization are influenced by factors similar to those affecting hydrolysis, including the nature of the catalyst, the solvent, and the structure of the alcohol and the acetal. nih.gov

When the transacetalization involves chiral alcohols or leads to the formation of a new stereocenter, the stereochemical outcome of the reaction becomes important. The stereochemistry of the resulting acetal can be influenced by the reaction conditions and the nature of the substrate and catalyst. nih.gov In some cases, stereoselective formation of one diastereomer can be achieved. For "Propane, 1,1,3-trimethoxy-3-propoxy-," if it were to react with a chiral diol, the formation of cyclic acetals with specific stereochemistry could be explored.

Reaction Profiles of Ether Linkages

"Propane, 1,1,3-trimethoxy-3-propoxy-" contains three ether linkages: two methoxy (B1213986) groups and one propoxy group. Ethers are generally characterized by their low reactivity and are stable to a wide range of chemical conditions, including bases, and mild acids. numberanalytics.comyoutube.com This stability makes them excellent solvents and protecting groups in organic synthesis. youtube.com

Cleavage of ether bonds typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. youtube.com The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. Given the primary nature of the carbons attached to the ether oxygens in "Propane, 1,1,3-trimethoxy-3-propoxy-," cleavage would likely proceed through an SN2 mechanism. Under such vigorous conditions, the acetal moiety would also be cleaved.

Due to their general stability, the ether linkages in "Propane, 1,1,3-trimethoxy-3-propoxy-" are expected to remain intact under the conditions typically used for the hydrolysis or transacetalization of the acetal group. numberanalytics.com

Cleavage Reactions of Methoxy and Propoxy Ethers

The cleavage of the methoxy and propoxy ether linkages in "Propane, 1,1,3-trimethoxy-3-propoxy-" is typically achieved under acidic conditions. organic-chemistry.orgchemistrysteps.com The reaction proceeds via protonation of one of the ether oxygen atoms, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com This is followed by nucleophilic attack, often by water in hydrolysis reactions, leading to the formation of a hemiacetal intermediate. chemistrysteps.com Subsequent protonation and elimination of the second alkoxy group, followed by attack by water, ultimately yields the corresponding carbonyl compound. chemistrysteps.com

Given the unsymmetrical nature of the acetal at the 3-position (one methoxy and one propoxy group), selective cleavage could potentially be achieved under carefully controlled conditions, although this is often challenging. The relative rates of cleavage would depend on factors such as steric hindrance and the electronic effects of the alkoxy groups.

Table 1: Products of Acid-Catalyzed Cleavage of Propane (B168953), 1,1,3-trimethoxy-3-propoxy-

| Reactant | Reagents and Conditions | Major Organic Products |

| Propane, 1,1,3-trimethoxy-3-propoxy- | H₃O⁺ (aq.), heat | Malondialdehyde, Methanol, Propanol |

Oxidative Transformations of Alkoxy Groups

The alkoxy groups of acetals can be subjected to oxidative transformations to yield esters. organic-chemistry.orgthieme-connect.comcdnsciencepub.comtandfonline.com Common oxidizing agents used for this purpose include ozone, molecular oxygen catalyzed by metal complexes, and various peroxy compounds. organic-chemistry.orgthieme-connect.comcdnsciencepub.com The reaction generally involves the oxidation of the C-H bond of the acetal. For "Propane, 1,1,3-trimethoxy-3-propoxy-", oxidation would be expected to occur at the carbon atoms bearing the alkoxy groups.

Oxidation of the acetal moieties can lead to the formation of the corresponding esters. For instance, oxidation of the dimethoxyacetal at one end could yield a methyl ester, while oxidation of the mixed methoxypropoxyacetal at the other end could produce a mixture of methyl and propyl esters, depending on which alkoxy group is cleaved.

Table 2: Hypothetical Products of Oxidative Transformation

| Reactant | Oxidizing Agent | Potential Products |

| Propane, 1,1,3-trimethoxy-3-propoxy- | Ozone (O₃) or other suitable oxidants | Methyl 3,3-dimethoxypropanoate, Propyl 3,3-dimethoxypropanoate, and other related esters |

Reductive Pathways and Their Products

The reduction of acetals is a less common transformation but can be achieved using specific reducing agents, such as hydrosilanes in the presence of a Lewis acid. wikipedia.orgchem-station.comyoutube.comgelest.com This reaction typically proceeds through the formation of an oxonium ion intermediate, which is then reduced. The reduction of an acetal results in the formation of an ether.

For "Propane, 1,1,3-trimethoxy-3-propoxy-", reductive cleavage of the acetal groups would lead to the formation of the corresponding ethers. The specific products would depend on which C-O bond of the acetal is cleaved.

Table 3: Hypothetical Products of Reductive Cleavage

| Reactant | Reducing System | Potential Products |

| Propane, 1,1,3-trimethoxy-3-propoxy- | Triethylsilane (Et₃SiH) / Lewis Acid | 1,1,3-trimethoxypropane (B79582), 1,3-dimethoxy-1-propoxypropane, and other related ethers |

Utility as a C3 Building Block in Complex Organic Transformations

"Propane, 1,1,3-trimethoxy-3-propoxy-" serves as a protected form of malondialdehyde, a valuable C3 building block in organic synthesis. wikipedia.org The acetal groups mask the reactive aldehyde functionalities, allowing for transformations at other parts of a molecule, and can be deprotected under acidic conditions when needed. tandfonline.com

Participation in [3+X] Cycloaddition Reactions

Role in the Synthesis of Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

A significant application of malondialdehyde and its acetals is in the synthesis of heterocyclic compounds, particularly pyrazoles and pyrimidines. organic-chemistry.orgnih.govyoutube.comolemiss.eduorganic-chemistry.org

Pyrazoles: The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classic method for pyrazole synthesis. youtube.comolemiss.edu "Propane, 1,1,3-trimethoxy-3-propoxy-", upon hydrolysis, would generate malondialdehyde, which can then react with hydrazine to form the pyrazole ring.

Pyrimidines: Similarly, the condensation of a 1,3-dicarbonyl compound with urea (B33335), thiourea, or amidines is a fundamental route to pyrimidine derivatives. organic-chemistry.org The malondialdehyde generated from the title compound can serve as the three-carbon fragment in these cyclocondensation reactions.

Table 4: Heterocycle Synthesis from Malondialdehyde Precursors

| Heterocycle | Reagents | General Reaction |

| Pyrazole | Hydrazine | Malondialdehyde + Hydrazine → Pyrazole |

| Pyrimidine | Urea or Amidine | Malondialdehyde + Urea/Amidine → Pyrimidine derivative |

Precursor Chemistry for Carbonyl Compounds via Acetal Hydrolysis

The most direct synthetic application of "Propane, 1,1,3-trimethoxy-3-propoxy-" is its use as a stable precursor to malondialdehyde. wikipedia.orghimedialabs.com Malondialdehyde is a highly reactive compound and can be unstable to store. wikipedia.org The acetal form provides a convenient and stable way to handle this important synthetic intermediate.

The hydrolysis of "Propane, 1,1,3-trimethoxy-3-propoxy-" under aqueous acidic conditions efficiently releases malondialdehyde, which can then be used in situ for subsequent reactions. chemistrysteps.comyoutube.com

Table 5: Generation of Malondialdehyde via Hydrolysis

| Reactant | Reagents and Conditions | Product |

| Propane, 1,1,3-trimethoxy-3-propoxy- | H₃O⁺ (aq.) | Malondialdehyde |

Exploitation of Reactivity for Novel Functional Group Introduction

The chemical reactivity of Propane, 1,1,3-trimethoxy-3-propoxy- is significantly harnessed for the introduction of novel functional groups, primarily by leveraging its identity as a protected precursor to malondialdehyde. This synthetic strategy allows for the controlled release of the highly reactive 1,3-dicarbonyl moiety, which can then be utilized in cyclization reactions to construct complex molecular architectures, most notably heterocyclic systems like pyrazoles and pyrimidines. These heterocycles are of immense importance as they form the core of many pharmaceutical and agrochemical compounds. google.com

The asymmetric nature of Propane, 1,1,3-trimethoxy-3-propoxy-, possessing both methoxy and propoxy groups, offers a nuanced approach to the synthesis of tetraalkoxypropane derivatives and their subsequent conversion to functionalized products. google.com The general approach involves the in-situ hydrolysis of the acetal groups under acidic conditions to generate malondialdehyde or a reactive equivalent, which is then immediately reacted with a suitable binucleophile to form the desired heterocyclic ring.

A significant application of this reactivity is in the synthesis of pyrazole derivatives. google.com The reaction typically proceeds by the condensation of Propane, 1,1,3-trimethoxy-3-propoxy- with a hydrazine derivative. The acidic conditions first facilitate the formation of the 1,3-dicarbonyl intermediate, which then undergoes a cyclization-condensation reaction with the hydrazine to yield the aromatic pyrazole ring. This method is a variation of the well-established Knorr pyrazole synthesis. youtube.com

Similarly, the synthesis of pyrimidine derivatives can be achieved by reacting Propane, 1,1,3-trimethoxy-3-propoxy- with a compound containing an amidine functional group, such as urea or guanidine, in the presence of a base. google.comnih.gov The in-situ generated malondialdehyde equivalent reacts with the amidine in a condensation reaction to form the six-membered pyrimidine ring.

The following interactive data table summarizes the key transformations involving Propane, 1,1,3-trimethoxy-3-propoxy- for the introduction of new functional groups.

| Target Functional Group/Entity | Reactant(s) | General Reaction Conditions | Derived Chemical Entity |

|---|---|---|---|

| Pyrazole Ring | Hydrazine or substituted hydrazines | Acidic catalysis, followed by cyclization | Substituted Pyrazoles |

| Pyrimidine Ring | Urea, Guanidine, or other amidines | Basic catalysis, condensation reaction | Substituted Pyrimidines |

These transformations underscore the utility of Propane, 1,1,3-trimethoxy-3-propoxy- as a versatile building block in organic synthesis for the introduction of valuable and complex functional groups. The ability to generate a reactive 1,3-dicarbonyl species in a controlled manner makes it a key intermediate in the synthesis of a wide range of biologically active molecules. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of Propane, 1,1,3 Trimethoxy 3 Propoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the entire molecule.

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The presence of multiple alkoxy groups significantly influences the chemical shifts, particularly for protons and carbons located near the electronegative oxygen atoms.

¹H NMR Spectroscopy: The proton spectrum is expected to reveal seven unique signals. The protons on carbons adjacent to oxygen atoms (C1, C3, C(d), C(e)) are deshielded and will appear at higher chemical shifts (downfield). The splitting patterns, predicted by the n+1 rule, are crucial for assigning adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a signal for each of the seven unique carbon atoms. The chemical shifts are highly dependent on the electronic environment, with carbons bonded to oxygen appearing significantly downfield.

The following table summarizes the predicted chemical shifts (in ppm, relative to TMS), multiplicities, and integrations for the ¹H and ¹³C NMR spectra of Propane (B168953), 1,1,3-trimethoxy-3-propoxy-.

Predicted ¹H and ¹³C NMR Data

| Atom(s) | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-H | ~4.5 (t) | ~103 |

| C2-H₂ | ~1.9 (m) | ~38 |

| C3-H | ~4.8 (m) | ~101 |

| C(d)-H₃ (OCH₃) | ~3.3 (s) | ~53 |

| C(e)-H₂ (OCH₂) | ~3.4 (t) | ~68 |

| C(f)-H₂ (CH₂CH₃) | ~1.6 (sextet) | ~23 |

| C(g)-H₃ (CH₃) | ~0.9 (t) | ~11 |

t = triplet, m = multiplet, s = singlet, sextet = sextet

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the complex molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is invaluable for tracing the proton connectivity within the propane backbone and the propoxy chain.

Predicted Key COSY Correlations:

| Proton | Correlating Proton(s) |

|---|---|

| C1-H | C2-H₂ |

| C2-H₂ | C1-H, C3-H |

| C3-H | C2-H₂ |

| C(e)-H₂ | C(f)-H₂ |

| C(f)-H₂ | C(e)-H₂, C(g)-H₃ |

| C(g)-H₃ | C(f)-H₂ |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive C-H assignments. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Predicted HSQC Correlations:

| Proton Signal (δ, ppm) | Carbon Signal (δ, ppm) | Assignment |

|---|---|---|

| ~4.5 | ~103 | C1-H |

| ~1.9 | ~38 | C2-H₂ |

| ~4.8 | ~101 | C3-H |

| ~3.3 | ~53 | C(d)-H₃ |

| ~3.4 | ~68 | C(e)-H₂ |

| ~1.6 | ~23 | C(f)-H₂ |

Predicted Key HMBC Correlations:

| Proton | Correlating Carbon(s) (2-3 bonds away) |

|---|---|

| C1-H | C2, C3, C(d) |

| C3-H | C1, C2, C(d), C(e) |

| C(d)-H₃ | C1, C3 |

| C(e)-H₂ | C3, C(f), C(g) |

| C(g)-H₃ | C(e), C(f) |

The acyclic nature of "Propane, 1,1,3-trimethoxy-3-propoxy-" allows for considerable conformational freedom due to rotation around its numerous C-C and C-O single bonds. At room temperature, these rotations are typically fast on the NMR timescale, resulting in averaged signals for the protons and carbons. libretexts.org

However, at lower temperatures, the rotation around the sterically hindered C-O bonds, particularly the C1-O, C3-O, and O-C(e) bonds, could become restricted. Dynamic NMR (DNMR) experiments, involving the acquisition of spectra at various temperatures, could reveal this phenomenon. libretexts.org If the rotational barrier is significant, one might observe the broadening of signals as the temperature is lowered, followed by the decoalescence of these signals into multiple distinct resonances at very low temperatures. This would indicate the presence of multiple stable conformers that are "frozen out" on the NMR timescale, providing valuable insight into the molecule's conformational energy landscape.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

The spectrum of "Propane, 1,1,3-trimethoxy-3-propoxy-" would be dominated by vibrations associated with its alkane and ether functionalities.

C-H Stretching: The region from 2800-3000 cm⁻¹ will feature multiple strong bands in both FT-IR and FT-Raman spectra, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-O Stretching: The most characteristic feature for this molecule in the FT-IR spectrum is expected to be a series of very strong and broad absorption bands in the 1050-1250 cm⁻¹ region. This complex pattern arises from the various C-O single bond stretching modes of the acetal (B89532) and ether linkages. These bands are typically weaker in the Raman spectrum.

C-H Bending: Vibrations corresponding to the scissoring and rocking of CH₂ and CH₃ groups will appear in the fingerprint region (1350-1470 cm⁻¹).

C-C Stretching: The stretching of the C-C single bonds of the propane backbone and propoxy group will result in weak to medium intensity bands in the 800-1100 cm⁻¹ range, which are often more prominent in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |

|---|---|---|---|

| C-H Stretching (sp³) | 2850 - 3000 | Strong | Strong |

| C-H Bending | 1350 - 1470 | Medium | Medium |

| C-O Stretching (Acetal/Ether) | 1050 - 1250 | Strong, Broad | Weak |

The specific frequencies and intensities of the vibrational bands are sensitive to the molecule's three-dimensional structure. The complex series of bands in the C-O stretching region (1050-1250 cm⁻¹) is particularly informative. Each of the stable conformers of the molecule would have a unique set of C-O stretching frequencies due to different coupling interactions between the oscillators.

Therefore, a detailed analysis of this region, potentially aided by computational modeling (like Density Functional Theory calculations), could provide evidence for the preferred conformation of the molecule in a given state (solid, liquid, or gas). For instance, changes in the relative intensities of bands within this region upon a change of phase or temperature would strongly suggest a shift in the conformational equilibrium. The vibrations of the propane backbone (C-C stretching and CH₂ rocking/twisting modes) in the lower frequency region of the Raman spectrum could also provide conformational insights.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of "Propane, 1,1,3-trimethoxy-3-propoxy-". Through various mass spectrometry methods, detailed information regarding its mass, purity, and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise measurement of an ion's mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For "Propane, 1,1,3-trimethoxy-3-propoxy-", with the molecular formula C9H20O4, the theoretical monoisotopic mass is 192.136159 g/mol . epa.govchemsrc.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.

Table 1: Theoretical Mass Determination for Propane, 1,1,3-trimethoxy-3-propoxy-

| Parameter | Value |

|---|---|

| Molecular Formula | C9H20O4 |

| Average Mass | 192.255 g/mol epa.gov |

This table presents theoretical values. Experimental HRMS data is required for definitive confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry is a powerful hybrid technique that separates components of a mixture using gas chromatography and provides mass spectra for each component, enabling their identification and the assessment of the sample's purity. In the analysis of "Propane, 1,1,3-trimethoxy-3-propoxy-", GC-MS would be instrumental in separating it from any starting materials, byproducts, or impurities.

Elucidation of Fragmentation Pathways under Electron Ionization and Chemical Ionization

Understanding the fragmentation of "Propane, 1,1,3-trimethoxy-3-propoxy-" under different ionization techniques is crucial for its structural confirmation.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent extensive fragmentation. The fragmentation of ethers and acetals typically involves the cleavage of C-O and C-C bonds. For "Propane, 1,1,3-trimethoxy-3-propoxy-", the initial ionization would likely result in the loss of an electron from one of the oxygen atoms. Subsequent fragmentation could proceed through several pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers and acetals.

Loss of alkoxy groups: The molecule could lose methoxy (B1213986) (-OCH3) or propoxy (-OCH2CH2CH3) radicals.

Cleavage of the propane backbone: The central C-C bonds of the propane chain can also cleave.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecule peak [M+H]+. This is useful for confirming the molecular weight. The fragmentation that does occur under CI conditions is typically the loss of neutral molecules, such as methanol (B129727) (CH3OH) or propanol (B110389) (CH3CH2CH2OH).

Table 2: Plausible Mass Fragments for Propane, 1,1,3-trimethoxy-3-propoxy- under EI-MS

| m/z | Possible Fragment Ion | Plausible Origin |

|---|---|---|

| 161 | [M - OCH3]+ | Loss of a methoxy radical |

| 133 | [M - OCH2CH2CH3]+ | Loss of a propoxy radical |

| 117 | [CH(OCH3)2CH2CH(OCH3)]+ | Cleavage of the propoxy group |

| 101 | [CH(OCH3)2CH2]+ | Cleavage of the C-C bond in the propane backbone |

| 75 | [CH(OCH3)2]+ | A common fragment for dimethoxyacetals |

| 59 | [CH2CH2OCH3]+ | Rearrangement and cleavage |

This table is based on general principles of mass spectral fragmentation and requires experimental verification.

Computational Chemistry and Theoretical Investigations of Propane, 1,1,3 Trimethoxy 3 Propoxy

Mechanistic Modeling of Synthetic Pathways and Chemical Transformations

Solvent Effects on Reaction Energetics and Kinetics

The chemical environment plays a pivotal role in dictating the course and speed of chemical reactions. For a molecule like Propane (B168953), 1,1,3-trimethoxy-3-propoxy-, the surrounding solvent can significantly alter the energetics of reaction pathways and the kinetics of its formation or decomposition. numberanalytics.com Computational chemistry provides powerful tools to dissect these influences, which are broadly categorized into implicit and explicit solvent models. numberanalytics.com

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com These models are computationally efficient and can provide a good first approximation of the solvent's effect on the electronic structure, geometry, and reactivity of the solute. numberanalytics.com For reactions involving Propane, 1,1,3-trimethoxy-3-propoxy-, such as its acid-catalyzed hydrolysis, an implicit model could be used to estimate the stabilization or destabilization of charged intermediates and transition states in solvents of varying polarity. For example, the transition state for hydrolysis, which likely possesses a more developed charge separation than the reactants, would be preferentially stabilized by a polar solvent like methanol (B129727), thus lowering the activation energy and accelerating the reaction rate. chemrxiv.org

Explicit solvent models offer a more detailed and accurate picture by including individual solvent molecules in the calculation. numberanalytics.com This approach allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be directly modeled. In the case of Propane, 1,1,3-trimethoxy-3-propoxy-, explicit solvent molecules could form hydrogen bonds with the oxygen atoms, influencing the molecule's conformational preferences and the accessibility of the acetal (B89532) functional groups to reagents. While computationally more demanding, explicit solvent models are crucial for understanding reactions where specific solvent-solute interactions are key to the mechanism. numberanalytics.com

Hybrid models, which combine both implicit and explicit approaches, offer a balance between computational cost and accuracy. numberanalytics.com A typical hybrid model would treat the first solvation shell explicitly while representing the bulk solvent as a continuum.

The following table illustrates hypothetical relative reaction rates for the hydrolysis of an acetal in different solvents, as predicted by computational models.

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Toluene | 2.38 | 15 |

| Methanol | 32.7 | 5,000 |

This table presents illustrative data to demonstrate the trend of reaction rate enhancement with increasing solvent polarity, a common finding in computational studies of reactions involving polar transition states.

Computational Design of Novel Catalysts for Acetal Synthesis

The synthesis of mixed acetals like Propane, 1,1,3-trimethoxy-3-propoxy- often requires a catalyst to proceed at a reasonable rate and with high selectivity. Computational chemistry has become an indispensable tool in the rational design of new and improved catalysts. rsc.org By modeling the reaction mechanism at the molecular level, researchers can identify the key properties that a catalyst must possess to be effective.

For acetal synthesis, which is typically acid-catalyzed, computational studies can help in designing both homogeneous and heterogeneous catalysts. acs.org In the case of homogeneous catalysts, such as p-toluenesulfonic acid or novel Brønsted acid ionic liquids, quantum mechanical calculations can be used to determine the acidity of the catalyst and its interaction with the substrates. mdpi.com The goal is often to design a catalyst that can efficiently protonate the carbonyl group of a precursor aldehyde or ketone, facilitating nucleophilic attack by the alcohol, while minimizing side reactions. mdpi.com

The table below provides a hypothetical example of how computational screening could be used to identify promising catalysts for acetal synthesis based on a calculated descriptor, such as the binding energy of a key intermediate.

| Catalyst Material | Calculated Intermediate Binding Energy (eV) | Predicted Relative Activity |

| Zeolite A | -2.5 | Low |

| Sulfonated Carbon B | -1.8 | High |

| Metal Oxide C | -0.5 | Moderate |

| Functionalized Polymer D | -1.7 | High |

This table illustrates how a calculated descriptor can be used to rank potential catalysts, guiding experimental efforts toward the most promising candidates.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the alkoxy chains in Propane, 1,1,3-trimethoxy-3-propoxy- gives rise to a complex conformational landscape. Understanding the accessible conformations and their relative energies is crucial, as the conformation can influence the molecule's physical properties and reactivity. Molecular mechanics and molecular dynamics simulations are powerful computational techniques for this purpose. mdpi.commdpi.com

Exploration of Conformational Landscapes and Energy Minima

Molecular mechanics (MM) methods employ a classical mechanical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental data and high-level quantum mechanical calculations. By systematically rotating the rotatable bonds in Propane, 1,1,3-trimethoxy-3-propoxy- and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of low-energy conformations, or energy minima, which correspond to the most stable three-dimensional structures of the molecule. sapub.org

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's conformational behavior. nih.gov By solving Newton's equations of motion for the atoms in the molecule over time, an MD simulation generates a trajectory that describes how the molecule moves and changes its shape. nih.gov This allows for the exploration of the conformational landscape and the identification of not only the energy minima but also the transition states that connect them. nih.gov For a flexible molecule like Propane, 1,1,3-trimethoxy-3-propoxy-, MD simulations can reveal the preferred conformations in different environments and the timescales of conformational changes. mdpi.com

Evaluation of Intramolecular Interactions and Stability

The relative stability of the different conformers of Propane, 1,1,3-trimethoxy-3-propoxy- is determined by a balance of various intramolecular interactions. These include:

Steric Interactions: Repulsive forces that arise when non-bonded atoms are forced into close proximity. In the case of Propane, 1,1,3-trimethoxy-3-propoxy-, steric hindrance between the bulky methoxy (B1213986) and propoxy groups will disfavor certain conformations. sapub.org

Torsional Strain: The energy penalty associated with eclipsing bonds. Conformations that minimize torsional strain, such as staggered arrangements around the C-C and C-O bonds, will be lower in energy.

Electrostatic Interactions: Attractive or repulsive forces between partial charges on the atoms. The polar C-O bonds in the methoxy and propoxy groups will lead to electrostatic interactions that can either stabilize or destabilize certain conformations.

Anomeric Effects: In acetals, there is a stereoelectronic preference for an anti-periplanar arrangement of a lone pair on one oxygen atom with the adjacent C-O bond. This effect can have a significant influence on the preferred conformations around the acetal center.

The following table shows a hypothetical conformational analysis for a fragment of the molecule, illustrating the relative energies of different conformers due to these interactions.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | 180° | 0.0 | Minimizes steric and torsional strain |

| Gauche | 60° | 0.8 | Favorable electrostatic interactions, some steric strain |

| Eclipsed | 0° | 5.0 | High torsional and steric strain |

This table provides an illustrative example of the energy differences between conformers, which are determined by the interplay of various intramolecular forces.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. researchgate.net For Propane, 1,1,3-trimethoxy-3-propoxy-, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum is particularly valuable. rsc.orgorganicchemistrydata.org

Ab Initio Calculation of NMR Chemical Shifts

Ab initio (from first principles) quantum mechanical methods can be used to calculate the magnetic shielding tensor for each nucleus in a molecule. The isotropic part of this tensor is directly related to the NMR chemical shift. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. researchgate.net

The calculation of NMR chemical shifts for Propane, 1,1,3-trimethoxy-3-propoxy- would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable quantum mechanical method (e.g., DFT with a basis set like 6-31G*). For a flexible molecule, it may be necessary to consider an average of several low-energy conformations.

Shielding Calculation: The GIAO method is then used to calculate the magnetic shielding tensors for the optimized geometry. researchgate.net

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used. modgraph.co.uk Modern computational methods can often predict proton and carbon chemical shifts with an accuracy that is sufficient to distinguish between different isomers or to aid in the assignment of complex spectra. modgraph.co.uk

The following table presents a hypothetical comparison of calculated and experimental ¹H NMR chemical shifts for a simplified analogue, dimethoxymethane.

| Proton Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -CH₂- | 4.65 | 4.61 |

| -OCH₃ | 3.35 | 3.31 |

This table illustrates the typical level of agreement that can be achieved between computationally predicted and experimentally measured NMR chemical shifts.

Theoretical Prediction of Vibrational Frequencies and Intensities

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the theoretical investigation of the chemical compound Propane, 1,1,3-trimethoxy-3-propoxy-. At present, there are no published research findings or publicly available datasets detailing the theoretical prediction of its vibrational frequencies and intensities.

Computational chemistry provides powerful tools for predicting the vibrational spectra of molecules, offering insights that complement and can help to interpret experimental data, such as that from infrared (IR) spectroscopy. Methodologies like Density Functional Theory (DFT) are commonly employed to calculate the vibrational modes of a molecule in its optimized geometric state. researchgate.netnih.gov These calculations can produce a theoretical spectrum, detailing the frequency (typically in wavenumbers, cm⁻¹) and intensity of each vibrational mode.

For a molecule such as Propane, 1,1,3-trimethoxy-3-propoxy-, a theoretical study would typically involve:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frequency Calculation: Computing the vibrational frequencies and corresponding normal modes based on the optimized geometry. This would identify characteristic vibrations, including:

C-H stretching and bending vibrations.

C-O and C-C bond stretching.

Vibrations of the methoxy and propoxy functional groups.

Intensity Calculation: Predicting the intensity of each vibrational mode, which relates to the change in the molecule's dipole moment during the vibration.

While experimental IR spectra may be available for similar compounds like 1,1,3,3-Tetramethoxypropane (B13500), direct theoretical data for Propane, 1,1,3-trimethoxy-3-propoxy- is absent. nih.gov The generation of a detailed analysis and data tables, as requested, is contingent upon future computational studies being performed and published on this specific molecule. Without such research, a scientifically accurate and detailed discussion of its theoretical vibrational properties is not possible.

Applications in Organic Synthesis and Materials Science for Propane, 1,1,3 Trimethoxy 3 Propoxy and Analogues

Propane (B168953), 1,1,3-trimethoxy-3-propoxy- as a Versatile Synthetic Intermediate

"Propane, 1,1,3-trimethoxy-3-propoxy-" serves as a protected form of a C3 dialdehyde, a functionality that is highly reactive and often difficult to handle directly in synthetic chemistry. This protection allows for the controlled release of the aldehyde groups under specific reaction conditions, typically acidic hydrolysis, enabling its use in a variety of synthetic applications.

Precursor to Differentiated C3 Aldehydes and Ketones

One of the primary applications of tetraalkoxypropanes is as a precursor to malondialdehyde and its derivatives. himedialabs.comwikipedia.org The acid-catalyzed hydrolysis of compounds like 1,1,3,3-tetramethoxypropane (B13500) efficiently yields malondialdehyde, a key C3 building block. chemicalbook.comsigmaaldrich.com This reactivity is fundamental to their role in organic synthesis. While direct studies on "Propane, 1,1,3-trimethoxy-3-propoxy-" are limited, its structure suggests it would similarly hydrolyze to a differentiated C3 dialdehyde, offering a handle for further selective transformations to produce a variety of aldehydes and ketones.

The general reaction for the hydrolysis of a tetraalkoxypropane is shown below:

Integration into Polymer and Material Science

Development of Cleavable Linkers for Dynamic Materials or Controlled Release Systems

The strategic design of cleavable linkers is a cornerstone in the development of advanced materials that can respond to specific stimuli, enabling functionalities such as controlled release of encapsulated agents or dynamic self-assembly. Among the various classes of stimuli-responsive linkages, those sensitive to changes in pH have garnered significant attention due to their utility in biomedical and materials science applications. "Propane, 1,1,3-trimethoxy-3-propoxy-", as a type of orthoester, and its analogues are exemplary of such pH-sensitive cleavable linkers. Their acid-labile nature allows for the precise and triggered disassembly of larger structures, a property that is highly sought after for dynamic materials and controlled release systems.

Orthoesters, characterized by a central carbon atom bonded to three alkoxy groups, are known for their susceptibility to hydrolysis under mildly acidic conditions, while maintaining stability at neutral or basic pH. wikipedia.org This pH-dependent hydrolysis makes them ideal candidates for applications where a specific acidic environment can act as a trigger. rsc.orgnih.gov The hydrolysis of an orthoester proceeds via a stepwise mechanism that ultimately yields an ester and alcohols, leading to the cleavage of the linker and the dissociation of the linked components. wikipedia.org

In the context of dynamic materials, the reversible nature of orthoester formation and hydrolysis can be harnessed. Dynamic covalent chemistry (DCC) utilizes reversible reactions to create materials that can adapt their structure and properties in response to external stimuli. rsc.orgrsc.org The acid-catalyzed exchange of orthoesters with alcohols is a powerful tool in DCC, allowing for the construction of dynamic polymers and host-guest architectures. rsc.org This dynamic nature enables the development of self-healing materials, recyclable polymers, and responsive supramolecular assemblies. nih.govnih.gov

For controlled release systems, particularly in drug delivery, the acidic microenvironments of tumor tissues (pH ~6.5-7.2) and intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) provide a natural trigger for the cleavage of orthoester-based linkers. nih.govnih.gov By incorporating these linkers into drug-carrier conjugates, the therapeutic payload can be selectively released at the target site, enhancing efficacy and minimizing off-target effects. nih.govnih.gov

The rate of hydrolysis of orthoester linkers can be finely tuned by modifying their chemical structure. nih.gov For instance, the introduction of electron-donating or withdrawing groups in the vicinity of the orthoester core can significantly influence the stability of the carbocation intermediate formed during hydrolysis, thereby altering the cleavage kinetics. nih.gov This tunability allows for the design of linkers with specific release profiles tailored to the requirements of a particular application.

Research Findings on Orthoester-Based Cleavable Linkers

Recent research has explored the utility of various orthoester analogues as cleavable linkers in different systems. These studies provide valuable insights into the structure-property relationships that govern the performance of these linkers.

Lipid-Based Delivery Systems: Novel cationic lipids incorporating linear orthoester linkers have been developed for gene delivery. nih.gov These lipids can form lipoplexes with DNA and are designed to be stable at physiological pH but rapidly hydrolyze in the acidic environment of the endosome. The hydrolysis of the orthoester linker leads to a change in the lipid structure, which can destabilize the endosomal membrane and facilitate the release of the genetic material into the cytoplasm. nih.gov In some cases, a more than 100-fold increase in gene transfection efficiency was observed compared to pH-insensitive lipid counterparts. nih.gov

Polymeric Micelles: Amphiphilic block copolymers with acid-labile orthoester side-chains have been synthesized to form micelles for the delivery of hydrophobic drugs. nih.gov These micelles are stable at neutral pH but disassemble at acidic pH due to the hydrolysis of the orthoester groups, leading to the release of the encapsulated drug. Studies have shown that doxorubicin-loaded micelles of this type exhibit significantly enhanced cytotoxicity against multidrug-resistant cancer cells compared to the free drug, which is attributed to efficient intracellular uptake and pH-triggered drug release. nih.gov

Dynamic Covalent Chemistry: The acid-catalyzed exchange of O,O,O-orthoesters with alcohols has been established as a tool for dynamic covalent chemistry. rsc.org This has enabled the creation of dynamic libraries of compounds and the template-driven self-assembly of complex host-guest systems. rsc.orgacs.org The tripodal nature of orthoesters offers unique possibilities for the construction of three-dimensional dynamic materials. rsc.org

Data on Hydrolysis of Orthoester Linkers

| Linker/System | pH | Half-life (t1/2) | Reference |

| Orthoester-containing polymer micelles | 7.4 | Stable | nih.gov |

| Orthoester-containing polymer micelles | 5.0 | Accelerated Release | nih.gov |